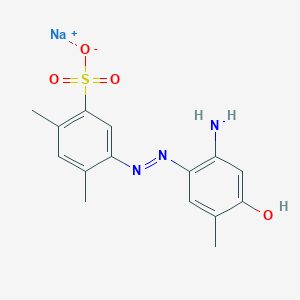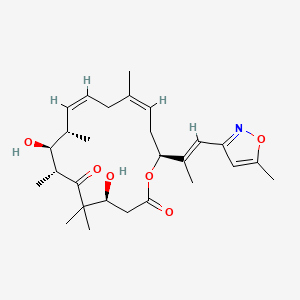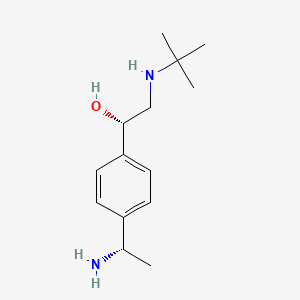
TAS-120
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAS-120 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. FGFR inhibitor this compound selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.
Aplicaciones Científicas De Investigación
Total Absorption Technique in Nuclear Fuel and Neutrino Beam Facility
The total absorption technique (TAS) has been applied in nuclear physics, particularly in the study of beta decay of isotopes critical for nuclear fuel heating post-reactor shutdown and in the search for optimal beta decay candidates for monochromatic neutrino beam facilities. This research is vital for understanding the behavior of nuclear materials under specific conditions (Algora et al., 2009).
Nanobiotechnology and Micro Total Analysis System (μ-TAS)
In nanobiotechnology, the Micro Total Analysis System (μ-TAS) has shown potential in highly efficient, simultaneous analysis of biologically important molecules. This technology impacts genomic, proteomic, and metabolic studies, offering advanced analytical assays for biotechnological research, medicine, and diagnostics (S. J. Lee & S. Lee, 2004).
Thermal Analysis Techniques in Nanomaterials Research
Thermal analysis (TA) methods have been extensively used to investigate the physical, mechanical, and chemical properties of nanomaterials. TA techniques provide insights into the characterization of these properties, aiding in further understanding the structure and behavior of nanomaterials (Seifi et al., 2020).
Neutron Triple-Axis Spectrometer and Its Applications
The neutron triple-axis spectrometer (TAS) plays a crucial role in condensed matter physics. It measures the elastic and inelastic scattering of systems to obtain structural and dynamical information, providing valuable insights in physics research (Li Shi, 2011).
TAS-120 in Cancer Research
This compound, an irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family, is significant in cancer research. It targets the FGFR tyrosine kinase domain and is under clinical trials for treating advanced metastatic solid tumors. This research offers insights into designing novel covalent FGFR inhibitors for cancer treatment (Kalyukina et al., 2019).
Tomographic Absorption Spectroscopy in Gas Dynamics
Tomographic absorption spectroscopy (TAS) is pivotal in imaging non-uniformities in gas flows. This technique is particularly relevant in turbulent reactive flows and harsh environments like engine testing, offering a novel approach to imaging temperature, pressure, and multiple species in such settings (Cai & Kaminski, 2017).
Propiedades
Fórmula molecular |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Sinónimos |
TAS-120; TAS120; TAS120.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





